molecular formula C16H11F4NO3 B14161329 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate CAS No. 4158-91-2

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate

Cat. No.: B14161329
CAS No.: 4158-91-2
M. Wt: 341.26 g/mol
InChI Key: CJGNDUAWVAGJBU-UHFFFAOYSA-N
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Description

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a trifluoromethyl group, a fluorobenzoate moiety, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl and fluorobenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The oxo group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 4-fluorobenzoate is unique due to the combination of its trifluoromethyl and fluorobenzoate groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

CAS No.

4158-91-2

Molecular Formula

C16H11F4NO3

Molecular Weight

341.26 g/mol

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 4-fluorobenzoate

InChI

InChI=1S/C16H11F4NO3/c17-12-6-4-10(5-7-12)15(23)24-9-14(22)21-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,22)

InChI Key

CJGNDUAWVAGJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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